
2-(5-Amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-YL)acetonitrile
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Overview
Description
2-(5-Amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-YL)acetonitrile is a heterocyclic compound that features a benzoxazole ring fused with an amino group and an acetonitrile moiety
Preparation Methods
The synthesis of 2-(5-Amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-YL)acetonitrile typically involves multi-step organic reactions. One common method includes the condensation of salicylaldehyde with malononitrile, followed by cyclization and subsequent functional group transformations. The reaction conditions often involve the use of solvents like ethanol or pyridine and catalysts to facilitate the cyclization process .
Chemical Reactions Analysis
2-(5-Amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-YL)acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Scientific Research Applications
2-(5-Amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-YL)acetonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents due to its potential biological activities.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-Amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-YL)acetonitrile involves its interaction with specific molecular targets. The amino and oxo groups can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-(5-Amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-YL)acetonitrile include other benzoxazole derivatives and heterocyclic compounds with similar functional groups. For example:
2-(5-Amino-2-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile: This compound shares a similar benzoxazole core but differs in its additional functional groups and biological activities.
Imidazole derivatives: These compounds also feature nitrogen-containing heterocycles and exhibit a range of biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Biological Activity
2-(5-Amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-YL)acetonitrile, with the CAS number 1154236-96-0, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₇N₃O₂
- Molecular Weight : 189.17 g/mol
- IUPAC Name : this compound
Anticancer Properties
Recent studies have indicated that compounds related to this compound exhibit significant anticancer activities. For instance, structural analogs have been evaluated against various human cancer cell lines using assays like the crystal violet microtiter plate assay. These studies have shown that certain derivatives can induce apoptosis in cancer cells at low concentrations.
Table 1: Cytotoxic Activity of Related Compounds
Compound | IC50 (µM) | Cell Line |
---|---|---|
Compound A | 2.38 | SISO |
Compound B | 3.77 | SISO |
Compound C | 14.74 | SISO |
The most active derivatives demonstrated IC50 values ranging from 2.38 to 14.74 μM against the SISO cell line, indicating a promising anticancer potential .
The mechanism through which these compounds exert their effects appears to involve the induction of apoptosis. Research has shown that treatment with these compounds leads to an increase in early and late apoptotic cells. Specifically, when treated with IC50 concentrations of certain analogs, a notable percentage of cells exhibited signs of early apoptosis after 24 hours .
Case Study 1: In Vitro Analysis
A study published in a peer-reviewed journal evaluated the cytotoxic effects of various benzoxazole derivatives on human cancer cell lines. The researchers found that compounds similar to this compound displayed significant antiproliferative activity. The study highlighted the importance of specific substituents on the benzoxazole ring for enhancing biological activity .
Case Study 2: Structure-Activity Relationship (SAR)
Another research effort focused on the structure-activity relationship (SAR) of benzoxazole derivatives. The findings suggested that introducing electron-withdrawing groups at specific positions on the benzoxazole scaffold increased cytotoxicity against cancer cell lines. This indicates a strategic approach for designing more potent derivatives based on the core structure .
Properties
Molecular Formula |
C9H7N3O2 |
---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
2-(5-amino-2-oxo-1,3-benzoxazol-3-yl)acetonitrile |
InChI |
InChI=1S/C9H7N3O2/c10-3-4-12-7-5-6(11)1-2-8(7)14-9(12)13/h1-2,5H,4,11H2 |
InChI Key |
XOICCMQUASJGLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)N(C(=O)O2)CC#N |
Origin of Product |
United States |
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